molecular formula C6H14N2O B3004611 3,3-Dimethylbutanehydrazide CAS No. 712303-26-9

3,3-Dimethylbutanehydrazide

Cat. No.: B3004611
CAS No.: 712303-26-9
M. Wt: 130.191
InChI Key: SACSRXVRYAIYQN-UHFFFAOYSA-N
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Description

3,3-Dimethylbutanehydrazide is an organic compound with the molecular formula C6H14N2O It is a hydrazide derivative of 3,3-dimethylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutanehydrazide typically involves the reaction of 3,3-dimethylbutanoic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction can be represented as: [ \text{3,3-Dimethylbutanoic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3,3-Dimethylbutanehydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular activities and signaling pathways.

Comparison with Similar Compounds

    3,3-Dimethylbutanoic acid: The parent compound from which 3,3-Dimethylbutanehydrazide is derived.

    3,3-Dimethylbutanal: An aldehyde derivative with similar structural features.

    3,3-Dimethylbutanol: An alcohol derivative with comparable chemical properties.

Uniqueness: this compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential applications. Unlike its similar compounds, the hydrazide group allows it to participate in a broader range of chemical reactions and form stable complexes with metal ions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,3-dimethylbutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACSRXVRYAIYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of methyl 3,3-dimethylbutanoate (500 mg, 3.84 mmol) in EtOH (12 ml) was added hydrazine monohydrate (1.87 ml, 38.4 mmol). The mixture was heated to 80° C. under reflux for overnight. The reaction was cooled back down to room temperature and concentrated to dryness affording a crude residue. The residue was dried under high vacuum to afford the title compound as crystalline solid (90 mg, 18% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.69-9.12 (s, 1H) 4.13 (br. s, 2H) 1.89 (s, 2H) 0.94 (s, 9H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Yield
18%

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